GJVZWJXNHADXCC-YOTFRABOSA-N
Description
The compound with the InChIKey GJVZWJXNHADXCC-YOTFRABOSA-N is identified as briaviolide F, a marine-derived cembrane-type diterpenoid. Its molecular formula is C₂₈H₃₉O₁₀Cl, confirmed by HRESIMS analysis (pseudo-molecular ion peak at m/z 593.2125 [M + Na]⁺) . Key structural features include:
- A hydroxyl group at C-2 (δC 74.0), confirmed by comparison of H-2 proton chemical shifts with milolide D .
- An acetyl group (δC 169.8) at C-9 and a hexanoate ester (δC 173.1) at C-12, validated via HMBC correlations .
- Stereochemical assignments: α-orientation for H-2, H-9, H-10, and Me-19 (supported by NOESY correlations) and β-orientation for H-7, H-17, Me-20, and H-14 .
Briaviolide F is structurally related to other cembranoids isolated from marine organisms, with modifications at C-2 and C-12 distinguishing it from analogs .
Properties
Molecular Formula |
C24H24N2O4 |
|---|---|
Molecular Weight |
404.466 |
InChI |
InChI=1S/C24H24N2O4/c1-29-18-9-7-16(8-10-18)12-14-25-22(27)20-19-11-13-24(30-19)15-26(23(28)21(20)24)17-5-3-2-4-6-17/h2-11,13,19-21H,12,14-15H2,1H3,(H,25,27)/t19-,20?,21?,24-/m0/s1 |
InChI Key |
GJVZWJXNHADXCC-YOTFRABOSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=CC=C5)O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectral Comparisons
The table below summarizes key differences between briaviolide F and structurally related compounds:
Key Observations :
Substituent Diversity: Briaviolide F’s hexanoate at C-12 distinguishes it from briaviolide G (shorter acyl chain) and milolide D (butyrate) . The hydroxyl group at C-2 in briaviolide F contrasts with the acetyl group in milolide D and the hydrogen in Compound 5 .
Stereochemical Variations: The α-orientation of H-2 in briaviolide F is rare among cembranoids, whereas milolide D and Compound 5 exhibit β-H-2 configurations . The β-orientation of H-12 in briaviolide F differs from the α-orientation in milolide D, impacting spatial interactions in biological systems .
Spectral Data: The C-12 hexanoate in briaviolide F generates distinct NMR signals (δH 2.28, δC 173.1) compared to the butyrate in milolide D (δH 1.95, δC 170.5) . The hydroxyl group at C-2 in briaviolide F causes a downfield shift (δC 74.0 vs. δC 72.5 in milolide D) .
Implications of Structural Differences
- Synthetic Accessibility: The acetyl and hexanoate groups in briaviolide F suggest it may serve as a precursor for semisynthetic derivatives, leveraging its stereochemical uniqueness .
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